3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea
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Overview
Description
3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea is a synthetic organic compound that features a complex structure with an indole core, a piperidine ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea typically involves multiple steps:
Indole Derivative Preparation: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
N-Ethylation: The indole derivative is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.
Piperidine Derivative Preparation: The piperidine ring is synthesized separately, often starting from pyridine through hydrogenation.
Urea Formation: The final step involves the reaction of the N-ethylindole and the piperidine derivative with an isocyanate to form the urea linkage. This reaction is typically carried out under mild conditions with a catalyst to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the urea linkage, potentially breaking it down into amine derivatives.
Substitution: Electrophilic substitution reactions are common at the indole ring, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as a ligand for various receptors, making it a candidate for drug development. It can interact with neurotransmitter receptors, influencing neurological pathways.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to modulate receptor activity suggests applications in treating neurological disorders, inflammation, and possibly cancer.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) and ion channels. The indole core can mimic the structure of natural ligands, allowing the compound to bind with high affinity to these receptors. This binding can modulate the activity of the receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea: Similar structure but with a methyl group instead of an ethyl group on the indole ring.
3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-ethylpiperidin-4-yl)urea: Similar structure but with an ethyl group on the piperidine ring.
Uniqueness
The unique combination of the ethyl group on the indole ring and the methyl group on the piperidine ring in 3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea provides distinct steric and electronic properties. These differences can influence the compound’s binding affinity and selectivity for various molecular targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(1-ethylindol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-4-22-13-16(15-7-5-6-8-17(15)22)19-18(23)21(3)14-9-11-20(2)12-10-14/h5-8,13-14H,4,9-12H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBVWBNIZBMUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N(C)C3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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